molecular formula C5H9N3O2 B3379484 [3-(Azidomethyl)oxetan-3-yl]methanol CAS No. 160446-27-5

[3-(Azidomethyl)oxetan-3-yl]methanol

Cat. No. B3379484
Key on ui cas rn: 160446-27-5
M. Wt: 143.14 g/mol
InChI Key: OTJWFWCWFLRTOM-UHFFFAOYSA-N
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Patent
US05463019

Procedure details

The oxetane of the present invention has the formula: ##STR1## The oxetane of Formula I, 3-azidomethyl-3-nitratomethyloxetane (ANMO), is synthesized using 3-bromomethyl-3-hydroxymethyl oxetane (BMHMO) as the starting material. Reaction of 3-bromomethyl-3-hydroxymethyloxetane with sodium azide (NaN3) in acetone or dimethylformamide (DMF) gives the corresponding 3-azidomethyl-3-hydroxymethyloxetane in essentially quantitative yield. Subsequent reaction of 3-azidomethyl-3-hydroxymethyloxetane with acetyl nitrate gives the oxetane AMNO.
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Reaction Step One
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0 (± 1) mol
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Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCC1.Br[CH2:6][C:7]1([CH2:11][OH:12])[CH2:10][O:9][CH2:8]1.[N-:13]=[N+:14]=[N-:15].[Na+]>CC(C)=O.CN(C)C=O>[N:13]([CH2:6][C:7]1([CH2:11][OH:12])[CH2:10][O:9][CH2:8]1)=[N+:14]=[N-:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1(COC1)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1(COC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC1(COC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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